N-{3-[(diethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide
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Overview
Description
N-{3-[(diethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is an organic compound with a complex structure that includes a thiophene ring substituted with diethylamino and dimethyl groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(diethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the Mannich reaction, where a thiophene derivative is reacted with formaldehyde and diethylamine to introduce the diethylamino group. This is followed by acylation with benzoyl chloride to form the benzamide moiety. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(diethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-{3-[(diethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-{3-[(diethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(diethylamino)methyl]-4-hydroxyphenyl}acetamide
- N-{3-[(diethylamino)methyl]-4-hydroxyphenyl}benzamide
Uniqueness
N-{3-[(diethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C18H24N2OS |
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Molecular Weight |
316.5 g/mol |
IUPAC Name |
N-[3-(diethylaminomethyl)-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C18H24N2OS/c1-5-20(6-2)12-16-13(3)14(4)22-18(16)19-17(21)15-10-8-7-9-11-15/h7-11H,5-6,12H2,1-4H3,(H,19,21) |
InChI Key |
CPYRSGLYASSSSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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